Welcome to the BenchChem Online Store!
molecular formula C8H14O4 B075507 Butane-2,3-diyl diacetate CAS No. 1114-92-7

Butane-2,3-diyl diacetate

Cat. No. B075507
M. Wt: 174.19 g/mol
InChI Key: VVSAAKSQXNXBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05981810

Procedure details

The conventional butadiene process starts with reaction of butadiene with acetic acid and oxygen-containing gas, followed by hydrogenation to obtain diacetoxybutane (see FIG. 1). As shown in FIG. 2, the resulting diacetoxybutane is hydrolyzed, and acetic acid and water are distilled off from the liquid reaction mixture containing crude 1,4-butanediol (hydrolyzate) in a first distillation tower. Diacetoxybutane and hydroxyacetoxybutane are separated from the hydrolyzate in a second distillation tower. The resulting crude 1,4-butanediol is hydrogenated with hydrogen gas in the presence of a catalyst for hydrogenation. After tetrahydrofuran (hereinafter abbreviated as THF) is concentrated in a third distillation tower, high purity 1,4-butanediol is recovered from a fourth distillation tower as a side stream or a bottom.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]=[CH2:4].O=O.[C:7]([OH:10])(=[O:9])[CH3:8]>>[C:7]([O:10][CH:2]([CH:3]([O:10][C:7](=[O:9])[CH3:8])[CH3:4])[CH3:1])(=[O:9])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing gas

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C)C(C)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.